2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate
2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate
2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid is a non-proteinogenic alpha-amino acid that is 2-aminobutanoic acid which is substituted at position 4 by a hydroxy(methyl)phosphoryl group. It is a member of phosphinic acids and a non-proteinogenic alpha-amino acid.
Brand Name:
Vulcanchem
CAS No.:
51276-47-2
VCID:
VC0012851
InChI:
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)
SMILES:
CP(=O)(CCC(C(=O)O)[NH3+])[O-]
Molecular Formula:
C5H12NO4P
Molecular Weight:
181.13 g/mol
2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate
CAS No.: 51276-47-2
Main Products
VCID: VC0012851
Molecular Formula: C5H12NO4P
Molecular Weight: 181.13 g/mol
CAS No. | 51276-47-2 |
---|---|
Product Name | 2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate |
Molecular Formula | C5H12NO4P |
Molecular Weight | 181.13 g/mol |
IUPAC Name | (3-azaniumyl-3-carboxypropyl)-methylphosphinate |
Standard InChI | InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10) |
Standard InChIKey | IAJOBQBIJHVGMQ-UHFFFAOYSA-N |
SMILES | CP(=O)(CCC(C(=O)O)[NH3+])[O-] |
Canonical SMILES | CP(=O)(CCC(C(=O)O)[NH3+])[O-] |
Colorform | White to light yellow crystalline powde |
Density | 1.4 g/ml at 20 °C |
Melting Point | 215 °C |
Description | 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid is a non-proteinogenic alpha-amino acid that is 2-aminobutanoic acid which is substituted at position 4 by a hydroxy(methyl)phosphoryl group. It is a member of phosphinic acids and a non-proteinogenic alpha-amino acid. |
Related CAS | 77182-82-2 (mono-ammonium salt) |
Shelf Life | Stable /with exposure to/ light. |
Solubility | Water solubility 1370 g/l (+/- 11%) In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014 In water, 1,370 g/l @ 22 °C |
Synonyms | 2-amino-4-methylphosphinobutyric acid ammonium glufosinate ammonium-DL-homoalanine-4-yl(methyl)-phosphinate Basta DL-glufosinate glufosinate glufosinate ammonium glufosinate-ammonium glufosinate-P phosphinothricin phosphinothricin hydrochloride phosphinothricin hydrochloride, (S)-isomer phosphinothricin, (S)-isomer phosphinothricin, barium (1:1) salt, (+-)-isomer phosphinothricin, calcium (2:1) salt, (S)-isomer phosphinothricin, copper (+2) salt phosphinothricin, diammonium salt phosphinothricin, dipotassium salt, (S)-isomer phosphinothricin, disodium salt phosphinothricin, disodium salt, (S)-isomer phosphinothricin, monoammonium salt phosphinothricin, monoammonium salt, (S)-isomer phosphinothricin, monopotassium salt, (S)-isomer phosphinothricin, monosodium salt phosphinothricin, monosodium salt, (S)-isomer phosphinothricin, sodium salt, (S)-isome |
PubChem Compound | 5257280 |
Last Modified | Nov 11 2021 |
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